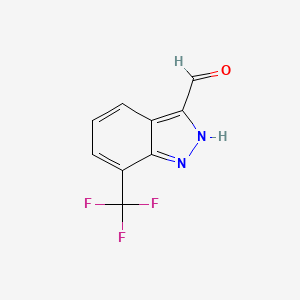
7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is a compound that belongs to the indazole family, characterized by the presence of a trifluoromethyl group at the 7th position and an aldehyde group at the 3rd position of the indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of indazole derivatives using reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis . The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.
Reduction: 7-(Trifluoromethyl)-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Industry: Utilized in the development of advanced materials with enhanced stability and lipophilicity.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-4-(trifluoromethyl)coumarin: Another compound with a trifluoromethyl group, used in fluorescent probes.
Trifluoromethyl ketones: Known for their applications in medicinal chemistry and as intermediates in organic synthesis.
Uniqueness: 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde stands out due to its unique combination of the indazole ring, trifluoromethyl group, and aldehyde functionality, which imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C9H5F3N2O |
|---|---|
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-3-1-2-5-7(4-15)13-14-8(5)6/h1-4H,(H,13,14) |
InChI-Schlüssel |
HPQMFMLGZCJZFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NN=C2C(=C1)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)
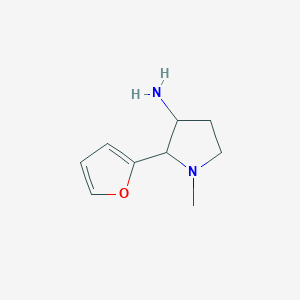
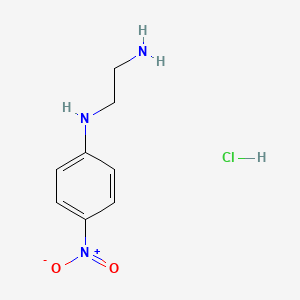
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)
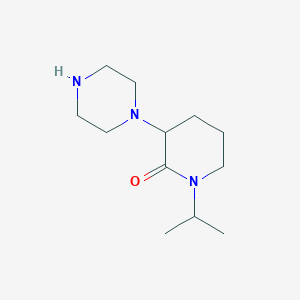
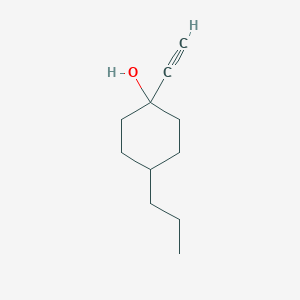
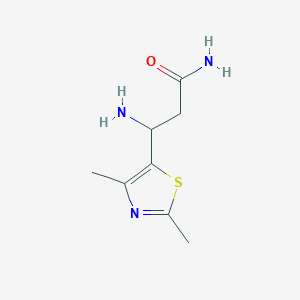
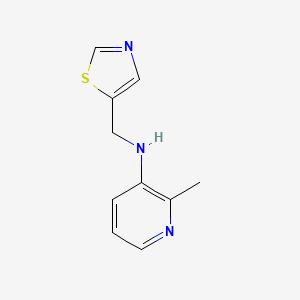
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)
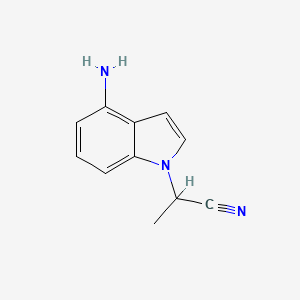

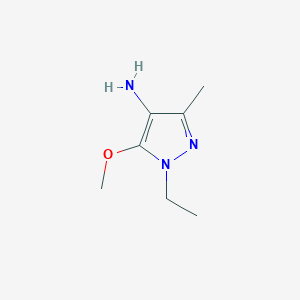
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
